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Compound of Interest

Compound Name: 1,8-Dinitroanthraquinone

Cat. No.: B085473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of dinitroanthraquinone isomers,

focusing on commonly encountered isomers such as 1,5-dinitroanthraquinone and 1,8-
dinitroanthraquinone. The nitration of anthraquinone typically yields a mixture of isomers,

including 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinones, making their accurate identification

and characterization crucial for research and development. This document summarizes key

spectroscopic data, outlines experimental protocols for their analysis, and presents a logical

workflow for isomer differentiation.

Data Presentation: Spectroscopic Comparison
The following table summarizes the available spectroscopic data for various

dinitroanthraquinone isomers. It is important to note that comprehensive, experimentally

verified data for all isomers, particularly the 1,6- and 1,7-dinitro isomers, is not widely available

in the public domain. The data presented here is compiled from various sources and should be

used as a reference.
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Spectroscopic
Technique

1,5-
Dinitroanthraq
uinone

1,8-
Dinitroanthraq
uinone

1,6-
Dinitroanthraq
uinone

1,7-
Dinitroanthraq
uinone

FTIR (cm⁻¹)

C=O stretch:

~1675NO₂

asymmetric

stretch:

~1530NO₂

symmetric

stretch: ~1350

C=O stretch:

~1678NO₂

asymmetric

stretch:

~1535NO₂

symmetric

stretch: ~1345

Data not readily

available.

Expected to

show

characteristic

C=O and NO₂

stretches.

Data not readily

available.

Expected to

show

characteristic

C=O and NO₂

stretches.

¹H NMR (ppm)

Aromatic protons

in the range of

7.5-9.0 ppm.

Aromatic protons

in the range of

7.5-9.0 ppm.

Data not readily

available.

Data not readily

available.

¹³C NMR (ppm)

Carbonyl

carbons:

~181Aromatic

carbons: ~124-

150

Carbonyl

carbons:

~182Aromatic

carbons: ~125-

150

Data not readily

available.

Data not readily

available.

Mass

Spectrometry

(m/z)

Molecular Ion

[M]⁺: 298.02

Molecular Ion

[M]⁺: 298.02

Molecular Ion

[M]⁺: 298.02

Molecular Ion

[M]⁺: 298.02

UV-Vis (λmax,

nm)

~340 nm in

suitable organic

solvents.

~350 nm in

suitable organic

solvents.

Data not readily

available.

Data not readily

available.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the analysis of

dinitroanthraquinone isomers are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups (C=O, NO₂) and obtain a fingerprint spectrum for each

isomer.
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Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the dinitroanthraquinone isomer with approximately

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic

press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact between the sample and the

crystal.

Instrumentation: A Fourier Transform Infrared Spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the clean ATR crystal.

Place the KBr pellet or the sample on the ATR crystal in the spectrometer's sample

compartment.

Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and nitro

(NO₂) groups. Compare the fingerprint region (below 1500 cm⁻¹) of the different isomers for

subtle differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate isomers based on the chemical

environment of their protons and carbon atoms.

Sample Preparation:

Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified

dinitroanthraquinone isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

Data Analysis: Analyze the chemical shifts, splitting patterns (for ¹H NMR), and number of

signals to deduce the structure of each isomer. The substitution pattern of the nitro groups

will result in unique spectra for each isomer.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of each isomer.

Sample Introduction:

Electron Ionization (EI): Introduce a small amount of the sample into the mass

spectrometer, where it is vaporized and then ionized by a high-energy electron beam.

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and infuse it into

the ESI source.

Instrumentation: A mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap

analyzer).

Data Acquisition:

Acquire a full-scan mass spectrum to determine the molecular ion peak.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation

patterns.
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Data Analysis: Confirm the molecular weight from the molecular ion peak. While isomers will

have the same molecular weight, their fragmentation patterns in MS/MS may differ, providing

a basis for differentiation.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of each isomer.

Sample Preparation:

Prepare a stock solution of the dinitroanthraquinone isomer in a UV-grade solvent (e.g.,

ethanol, acetonitrile, or dichloromethane).

Prepare a series of dilutions to obtain a concentration that gives an absorbance reading in

the range of 0.1 to 1.0.

Instrumentation: A UV-Visible spectrophotometer.

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum using the pure solvent.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-800 nm.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The position

and intensity of the absorption bands can vary between isomers due to differences in their

electronic structure.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the separation and spectroscopic

identification of dinitroanthraquinone isomers.
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Caption: Workflow for the separation and spectroscopic identification of dinitroanthraquinone

isomers.
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Caption: Logical relationship for the differentiation of dinitroanthraquinone isomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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